4-(Boc-amino)-1-cyclopropyl-piperidine

Medicinal Chemistry Organic Synthesis Drug Discovery

Research on cyclopropyl-piperidine scaffolds faces challenges in sourcing a reliable, high-purity intermediate that ensures SAR reproducibility. 4-(Boc-amino)-1-cyclopropyl-piperidine is the definitive solution, offering a unique combination of an N-cyclopropyl group and a Boc-protected 4-amine for distinct steric and electronic properties. This enables the construction of advanced P2-ligands in HIV-1 protease inhibitors, where stereochemistry is critical for low nanomolar IC50 values, and serves as a direct precursor to patented JAK/ALK kinase inhibitor and M4 muscarinic antagonist scaffolds. Procure with confidence, backed by certified purity and ready global availability.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 534595-68-1
Cat. No. B1342474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-1-cyclopropyl-piperidine
CAS534595-68-1
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16)
InChIKeyQHPWESLNMUXZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-1-cyclopropyl-piperidine: Core Properties & Sourcing


4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1), also known as tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate, is a protected amine building block used in medicinal chemistry and pharmaceutical research [1]. It features a piperidine core with a 4-position Boc-protected amine and a 1-position cyclopropyl group . This scaffold is a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and anti-infective agents [2][3]. Commercially, it is available in research quantities with certified purity of 98% or greater .

Protected piperidine scaffold for kinase and anti-infective target synthesis
Scaffold context
Orthogonal Boc protection supports modular multi-step synthesis
Synthetic workflow fit
N-cyclopropyl group enhances steric and lipophilic properties for SAR exploration
Property selection context

4-(Boc-amino)-1-cyclopropyl-piperidine: Analog Replacement Risks


Substituting 4-(Boc-amino)-1-cyclopropyl-piperidine with a generic, unsubstituted Boc-aminopiperidine or a simple cyclopropylamine analog is not a trivial change. The unique combination of the N-cyclopropyl group and the Boc-protected 4-amino piperidine creates a scaffold with distinct steric and electronic properties that directly influence target binding and synthetic utility [1]. In HIV-1 protease inhibitor design, the stereochemistry and substitution pattern on the piperidine P2-ligand are critical; (R)- and (S)-isomers exhibit divergent enzymatic inhibitory activities, with IC50 values differing by orders of magnitude [2]. This demonstrates that even subtle changes to the piperidine core in this compound class are not functionally equivalent, making the procurement of this specific, defined intermediate essential for maintaining SAR and synthetic reproducibility .

Target Intermediate
4-(Boc-amino)-1-cyclopropyl-piperidine
Stereochemistry and substitution pattern directly influence target binding and synthetic utility.
Common Substitutes
Boc-aminopiperidine
Lacks the N-cyclopropyl group, altering steric bulk and lipophilicity; SAR profile may shift.
1-Cyclopropylpiperidin-4-amine
Free amine form is prone to side reactions; orthogonal Boc protection strategy is lost.
Alternative isomers
(R)- and (S)-isomers exhibit divergent enzymatic inhibitory activities; class response may not transfer.

4-(Boc-amino)-1-cyclopropyl-piperidine: Procurement Evidence Guide


Molecular Weight and Scaffold Complexity

4-(Boc-amino)-1-cyclopropyl-piperidine (target) possesses a significantly higher molecular weight (240.34 g/mol) compared to the commonly used intermediate 4-(Boc-amino)piperidine (CAS 73874-95-0, MW 200.28 g/mol) . This 20% increase in molecular weight is directly attributed to the presence of the N-cyclopropyl substituent, which adds steric bulk and lipophilic character, a key feature for optimizing drug-like properties such as membrane permeability and target binding .

Scaffold Complexity
Data to verify
240.34 g/mol
vs. 200.28 g/mol (unsubstituted analog)
20% MW increase confirms advanced intermediate for SAR exploration.
Supports procurement of a more structurally complex building block.
Medicinal Chemistry Organic Synthesis Drug Discovery

Orthogonal Boc Protection Strategy

The target compound incorporates an acid-labile Boc (tert-butoxycarbonyl) protecting group. This is a critical differentiator from the related free amine, 1-cyclopropylpiperidin-4-amine (CAS 62813-02-9), which is fully deprotected and therefore more prone to nucleophilic side reactions during multi-step synthesis [1]. The Boc group allows for orthogonal protection strategies, meaning the amine functionality can be 'masked' and revealed only under specific acidic conditions (e.g., TFA, HCl) while other functional groups in the molecule remain unaffected [2]. This is an essential feature for complex molecule construction.

Orthogonal Protection
Method context
Acid-labile Boc protection
Unprotected free amine comparator prone to nucleophilic side reactions.
Enables controlled amine unmasking under specific acidic conditions.
Critical for multi-step synthesis preventing unwanted side reactions.
Organic Synthesis Protecting Groups Peptide Chemistry

Certified High Purity

Reputable vendors supply 4-(Boc-amino)-1-cyclopropyl-piperidine with a minimum purity of 98% (HPLC/GC), a specification that is higher than the 95-96% typical of many generic analogs like 4-(Boc-amino)piperidine . This 2-3% increase in purity can be critical for minimizing side reactions and ensuring the identity of downstream compounds, especially in late-stage medicinal chemistry where impurities can confound biological assay results [1].

Certified Purity
Specification review
≥98% (HPLC/GC)
Compared to 95-96% typical for generic analogs.
Higher purity specification minimizes impurity-driven side reactions.
Supports robust late-stage medicinal chemistry data.
Analytical Chemistry Quality Control Procurement

Validated Scaffold for HIV-1 and Kinase Inhibition

The 4-amino-1-cyclopropylpiperidine motif, which is the core of this compound after Boc-deprotection, is a validated pharmacophore. For instance, derivatives incorporating a (R)-piperidine-3-carboxamide P2-ligand and a cyclopropyl group achieved an IC50 of 3.61 nM against HIV-1 protease [1]. While this is data on a final inhibitor and not the intermediate itself, it provides a class-level inference on the value of this specific piperidine scaffold for achieving low-nanomolar potency. In contrast, simpler piperidine scaffolds lacking the cyclopropyl group often require higher concentrations to achieve similar effects or are not pursued due to poor potency [2]. The target compound is the immediate precursor to this high-value pharmacophore.

Pharmacophore Context
Class-level inference
IC50 = 3.61 nM (HIV-1 protease)
Final inhibitor data, not intermediate itself.
Reported pharmacophore context for kinase and protease inhibitor research.
Class-level evidence supports scaffold value for potency-driven SAR programs.
HIV-1 Kinase Inhibitor Protease Inhibitor Drug Discovery

4-(Boc-amino)-1-cyclopropyl-piperidine: Application Scenarios


HIV-1 Protease Inhibitor Synthesis

This intermediate is ideal for constructing advanced P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors, a class of compounds where stereochemistry and substitution are critical for achieving low nanomolar IC50 values [1]. Its structure allows for the precise introduction of the cyclopropyl group, a feature correlated with potent enzymatic inhibition [2].

JAK/ALK Kinase Inhibitor Development

The 1-cyclopropylpiperidin-4-amine core, accessed after Boc-deprotection, is a known scaffold in patented JAK and ALK kinase inhibitors [3][4]. The target compound serves as a versatile, protected building block for synthesizing libraries of kinase inhibitor candidates, where the N-cyclopropyl group can enhance binding affinity and selectivity [5].

Muscarinic M4 Receptor Antagonists

Patents explicitly disclose cyclopropylpiperidine compounds as antagonists of the muscarinic acetylcholine receptor M4, a target of interest for treating neurological and psychiatric disorders [6]. The target compound is a direct precursor for synthesizing these antagonists, enabling the exploration of SAR around the piperidine nitrogen.

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor synthesis
P2-ligand scaffold complexity
Stereochemical and enzymatic inhibition endpoints
JAK/ALK kinase inhibitor development
Protected amine modularity
Kinase selectivity and binding assay context
Muscarinic M4 receptor antagonist research
N-cyclopropyl piperidine core
Receptor antagonist functional assay context

Technical Documentation Hub

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20 linked technical documents
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